(R,R)-Solifenacin Succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

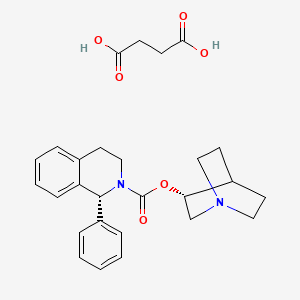

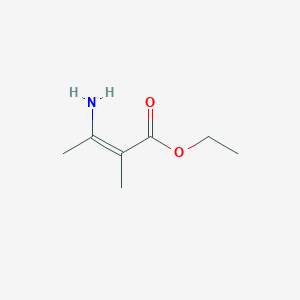

“(R,R)-Solifenacin Succinate” is a pharmaceutical agent that acts as an antimuscarinic drug . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, and incontinence (urine leakage) . It has also been shown to be effective in wastewater treatment, where it was found to reduce the amount of solifenacin and optimized organic chemicals in the water .

Synthesis Analysis

An improved process for the preparation of solifenacin succinate involves resolution through diastereomeric crystallization . The process involves esterification of the (1S)-IQL derivative to form the (1S)-ethoxycarbonyl IQL derivative, which is then condensed with (RS)-3-quinuclidinol to form a solifenacin diastereomeric mixture. This mixture is then subjected to resolution through diastereomeric crystallization to produce solifenacin succinate .Molecular Structure Analysis

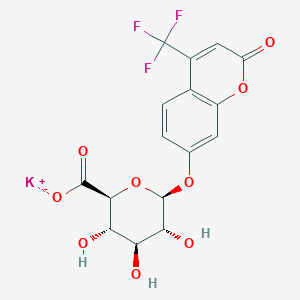

The molecular formula of “(R,R)-Solifenacin Succinate” is C27H32N2O6 . The molecular weight is 480.6 g/mol . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The InChIKey is RXZMMZZRUPYENV-UMIAIAFLSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “(R,R)-Solifenacin Succinate” include a molecular weight of 480.6 g/mol, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass is 480.22603674 g/mol .Aplicaciones Científicas De Investigación

Lipolysis Enhancement

Succinate, a component of Solifenacin Succinate, has been found to significantly enhance lipolysis in adipose tissue . This enhancement was observed in both subcutaneous and visceral adipose tissue . The expression of lipogenesis-related genes remained unchanged, suggesting that succinate’s effect is specific to the process of lipolysis .

Obesity Interventions

Succinate supplementation has been studied for its potential in obesity interventions . It was found that succinate supplementation significantly decreased subcutaneous adipose tissue and triglyceride contents . However, it was noted that while succinate has a potential beneficial effect on obesity pathogenesis, it cannot efficiently decrease body weight .

Thermogenesis Stimulation

Succinate supplementation has also been found to enhance the activity of brown adipose tissue (BAT) by stimulating the expression of Ucp1 and Cidea . This suggests that succinate may play a role in thermogenesis, the process of heat production in organisms .

Angiogenesis Promotion

Succinate has been found to influence angiogenesis and neovascularization via a hormone-like effect on G-protein-coupled receptor 91 (GPR91) . A study found that succinate injection promotes earlier angiogenesis after ischemia, resulting in a more effective revascularization and subsequently a better functional recovery .

Bioplastics Production

Succinate is now obtained in large part from renewable resources by fermentation . It is in high demand in the bioplastics industries due to its characteristics . However, compared to conventional plastics, polybutylene succinate (PBS), a type of bioplastic made from succinate, is still very expensive .

Cancer Research

Cancer-promoting effects of succinate-GPR91 signaling have recently been recognized . These effects include induction of epithelial to mesenchymal transition, migration, and metastatic spread of lung cancer cells as well as immunosuppressive effects . Involvement of GPR91 in tumor angiogenesis has also been proposed .

Safety And Hazards

Solifenacin may cause serious side effects. Users should stop using solifenacin and call a doctor at once if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights . Users should not use solifenacin if they have untreated or uncontrolled narrow-angle glaucoma, a blockage in their digestive tract (stomach or intestines), or if they are unable to urinate .

Direcciones Futuras

There is ongoing research into the efficacy and safety of solifenacin succinate in various applications . For example, one study compared changes in nocturia and sleep-related parameters between daytime and nighttime solifenacin dosing in patents with overactive bladder and nocturia . Another study focused on the development and validation of a rapid stability-indicating RP-HPLC method for assay and related substances of solifenacin succinate .

Propiedades

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-UMIAIAFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-Solifenacin Succinate | |

CAS RN |

862207-70-3 |

Source

|

| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)